REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][c:6]([O:13][CH:14]([CH3:15])[CH3:16])[c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1)=[O:17].[CH3:20][OH:21].[Li+:18].[OH-:19]>>[O:2]=[C:3]([c:4]1[cH:5][c:6]([O:13][CH:14]([CH3:15])[CH3:16])[c:7]([N+:10](=[O:11])[O-:12])[cH:8][cH:9]1)[OH:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc([N+](=O)[O-])c(OC(C)C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CC(C)Oc1cc(C(=O)O)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |